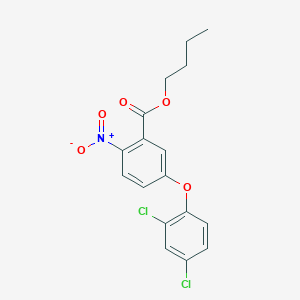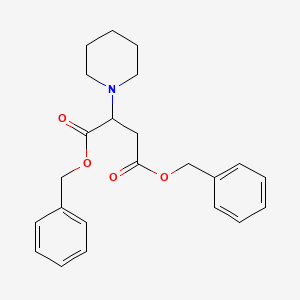![molecular formula C13H19O4P B14608488 Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate CAS No. 60705-81-9](/img/structure/B14608488.png)
Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes an ethoxy group, a phenyl group, and a phosphoryl group attached to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate typically involves the esterification of 4-[ethoxy(phenyl)phosphoryl]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybutanoate: Similar ester structure but lacks the ethoxy and phenyl groups.
Ethyl benzoate: Contains a benzoate ester but lacks the phosphoryl group.
Methyl acetate: A simpler ester with a shorter carbon chain and no additional functional groups.
Uniqueness
Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phosphoryl group makes it distinct from other esters, allowing for unique interactions in chemical reactions and biological systems.
Properties
CAS No. |
60705-81-9 |
|---|---|
Molecular Formula |
C13H19O4P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
methyl 4-[ethoxy(phenyl)phosphoryl]butanoate |
InChI |
InChI=1S/C13H19O4P/c1-3-17-18(15,11-7-10-13(14)16-2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 |
InChI Key |
DZRJNGDHFDQHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)



![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)





![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
